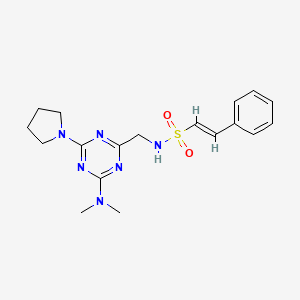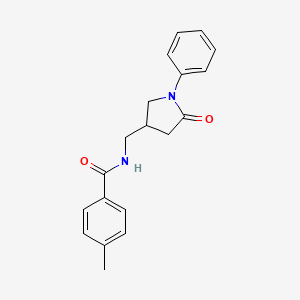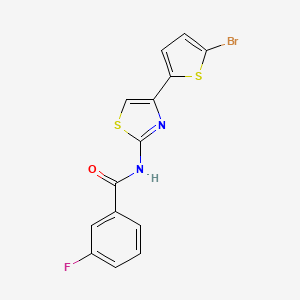![molecular formula C22H22N6O3 B2845763 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-15-4](/img/structure/B2845763.png)
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sustainable Synthesis of Quinolines and Pyrimidines
The research by Matthias Mastalir et al. (2016) discusses an environmentally benign and sustainable method for synthesizing substituted quinolines and pyrimidines, structures related to quinoxalines. This method employs a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex, offering a practical approach to generating these compounds with high atom efficiency (Mastalir et al., 2016).
Design and Structural Studies of Helical Quinoline-derived Oligoamides
A study on oligoamides derived from quinoline compounds, which are structurally similar to quinoxalines, reveals the design, synthesis, and characterization of helical structures. These compounds were analyzed in both solid-state and solution, demonstrating the potential of quinoline derivatives in forming stable helical structures which may have applications in material science and molecular engineering (Hua Jiang et al., 2003).
Asymmetric Hydrogenation Catalyzed by Quinoxaline Derivatives
T. Imamoto et al. (2012) describe the synthesis of quinoxaline derivatives used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the utility of quinoxaline-based ligands in facilitating high enantioselectivities and catalytic activities, which could be beneficial in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Polymers Incorporating Quinoxaline Moiety
Research into polymers incorporating quinoxaline structures, such as the work by Vidyadhar B. Patil et al. (2011), explores the synthesis and characterization of new polyamides derived from aromatic diamines containing the quinoxaline moiety. These polymers exhibit excellent solubility in polar aprotic solvents and possess high thermal stability, indicating their potential for high-performance material applications (Patil et al., 2011).
Antimicrobial Activity of Quinoxaline Derivatives
A study on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains showcases the potential of quinoxaline compounds as new drugs for antimicrobial chemotherapy. This research indicates that certain quinoxaline derivatives exhibit low minimum inhibitory concentrations (MICs) and suggest low toxicity towards eukaryotic models, highlighting their potential as therapeutic agents (Mónica Vieira et al., 2014).
作用機序
Target of Action
The primary target of this compound is the 15-lipoxygenase (15-LOX) enzyme . This enzyme belongs to the non-heme iron-containing dioxygenase family and plays a crucial role in the metabolism of polyunsaturated fatty acids such as linoleic acid (LA) and arachidonic acid (AA) .
Mode of Action
The compound interacts with its target, 15-LOX, through a REDOX mechanism . It competes with the substrate, indicating that it may bind to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxygenation of polyunsaturated fatty acids .
Biochemical Pathways
The inhibition of 15-LOX affects the metabolism of polyunsaturated fatty acids. These fatty acids are essential precursors of many eicosanoids or lipid mediators, such as prostaglandins (PG), lipoxins (LX), leukotrienes (LT), hydroxylated polyunsaturated fatty acids (e.g., HETE), thromboxane (TX), and other compounds . By inhibiting 15-LOX, the compound disrupts these pathways and their downstream effects.
Result of Action
The inhibition of 15-LOX by this compound can lead to a decrease in the production of eicosanoids and other lipid mediators . These mediators play various roles in inflammation, vascular biology, and immunity, so the compound’s action could potentially influence these processes.
特性
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBMGBGCPWHMNQ-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2845685.png)

![4-cyano-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845687.png)

![methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2845690.png)

![3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845692.png)
![N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2845694.png)
![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2845696.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2845699.png)
![ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate](/img/structure/B2845700.png)